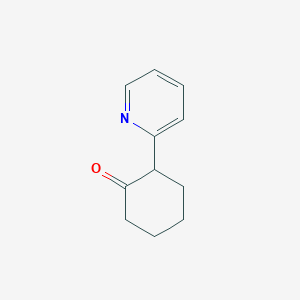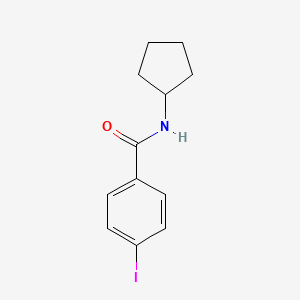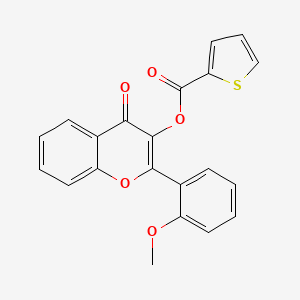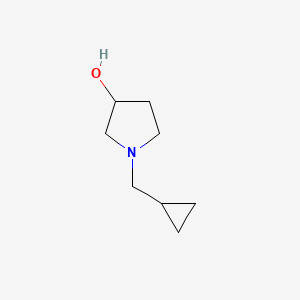
1-(Cyclopropylmethyl)pyrrolidin-3-ol
説明
“1-(Cyclopropylmethyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidines, including “this compound”, often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in “this compound” is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C8H15NO and a molecular weight of 141.21 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Synthesis as a Bioactive Molecule Intermediate
1-(Cyclopropylmethyl)pyrrolidin-3-ol is a critical intermediate in the synthesis of various bioactive molecules. It has been obtained through a 1,3-dipolar cycloaddition reaction, showcasing its pivotal role in creating compounds with significant biological activity. The efficient procedures developed for subsequent reactions underline its utility in organic synthesis, particularly for generating derivatives with potential pharmacological properties (Kotian, Lin, El-Kattan, & Chand, 2005).
Framework for Asymmetric Synthesis
The compound serves as a versatile framework for the asymmetric synthesis of biologically active compounds, including azetidines and pyrrolidines. This versatility is exemplified by the base-induced cyclization of (2-aminoalkyl)oxiranes, leading to the stereospecific formation of pyrrolidin-3-ols under specific conditions. The ability to generate these structures with high stereocontrol is crucial for developing pharmaceuticals and other bioactive materials (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).
Contribution to Nucleic Acid Research
In the field of nucleic acid research, derivatives of this compound have been studied for their intercalating properties. These derivatives have shown to modify the stability of DNA and RNA duplexes, as well as DNA three-way junctions, indicating potential applications in gene regulation and molecular biology studies. The slight destabilization of DNA duplexes and significant effects on RNA duplex stability highlight the compound's relevance in understanding and manipulating nucleic acid structures (Filichev & Pedersen, 2003).
Advancements in Heterocyclic Chemistry
The compound also plays a role in advancing heterocyclic chemistry, particularly in the synthesis of pyrroles and pyrrolidines. These efforts are significant for creating compounds with a wide range of applications, from pharmaceuticals to materials science. The synthesis of azabicyclo[3.1.0]hexane-1-ols and their transformation into pharmacologically active products demonstrate the compound's utility in generating structurally complex and functionally diverse molecules (Jida, Guillot, & Ollivier, 2007).
特性
IUPAC Name |
1-(cyclopropylmethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-3-4-9(6-8)5-7-1-2-7/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDBNZQLTMCVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


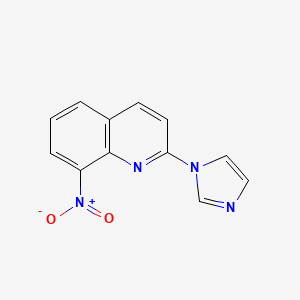

![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)
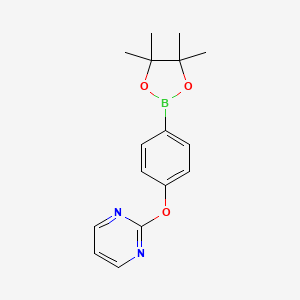
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B3126038.png)
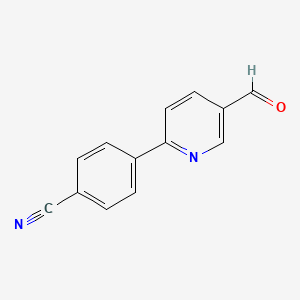
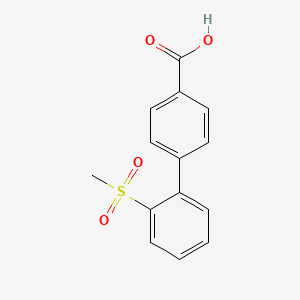

![(1H-benzo[d]imidazol-2-yl)(phenyl)methanamine](/img/structure/B3126072.png)
